6,7-dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
6,7-Dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopenta[c]chromene core with dibutoxy substituents at positions 6 and 7.
Preparation Methods
The synthesis of 6,7-dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Chemical Reactions Analysis
6,7-Dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Scientific Research Applications
6,7-Dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 6,7-dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
6,7-Dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound has a similar cyclopenta structure but with different substituents, leading to distinct chemical and biological properties.
5-Methyl-6,7-dihydro-5H-cyclopentapyrazine: Another related compound with a cyclopenta core, but with pyrazine substituents, which imparts different reactivity and applications
Properties
Molecular Formula |
C20H26O4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
6,7-dibutoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C20H26O4/c1-3-5-12-22-17-11-10-15-14-8-7-9-16(14)20(21)24-18(15)19(17)23-13-6-4-2/h10-11H,3-9,12-13H2,1-2H3 |
InChI Key |
GXXNBVMHVBIBPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)C3=C(CCC3)C(=O)O2)OCCCC |
Origin of Product |
United States |
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